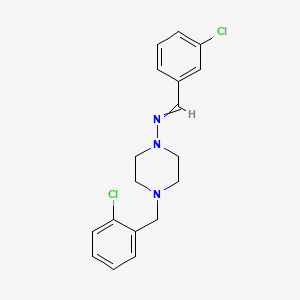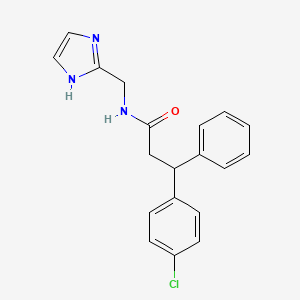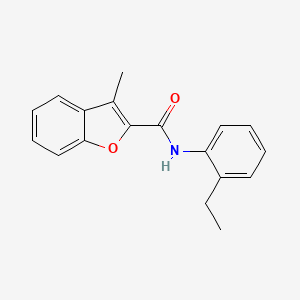
4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine, also known as CBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine exerts its therapeutic effects by binding to specific receptors in the body. It has been shown to interact with the dopamine receptors, which are involved in the regulation of movement, mood, and behavior. 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine also binds to the sigma-1 receptor, which is involved in the regulation of cellular stress and survival. By modulating these receptors, 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine can exert its therapeutic effects.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neurodegenerative diseases. 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine is its simple synthesis method, which allows for easy production of the compound. 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine has also been found to have low toxicity, making it a safe candidate for preclinical studies. However, 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine has limited water solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine.
Future Directions
There are several future directions for the study of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine. One area of research is the development of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine analogs with improved water solubility and pharmacokinetic properties. Another area of research is the investigation of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine and its potential therapeutic applications.
In conclusion, 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine is a promising chemical compound with potential therapeutic applications in various diseases. Its simple synthesis method, low toxicity, and promising activity make it a potential candidate for preclinical studies. Further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine and its potential as a therapeutic agent.
Synthesis Methods
4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chlorobenzylamine and 3-chlorobenzaldehyde with piperazine in the presence of a catalyst. The resulting product is then purified using recrystallization to obtain pure 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine. This method has been optimized to produce high yields of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine with good purity.
Scientific Research Applications
4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3/c19-17-6-3-4-15(12-17)13-21-23-10-8-22(9-11-23)14-16-5-1-2-7-18(16)20/h1-7,12-13H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMDCIVQXOUOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6121591.png)
![1-[benzyl(methyl)amino]-3-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6121603.png)
![1-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B6121609.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6121610.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B6121617.png)
![7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121622.png)

![2-thioxo-2,3,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6121640.png)
![2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B6121643.png)
![2-[4-{[5-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121654.png)
![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)


![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)